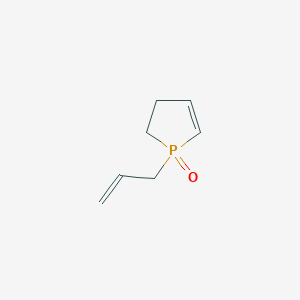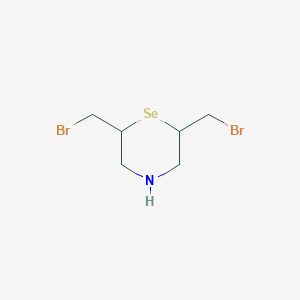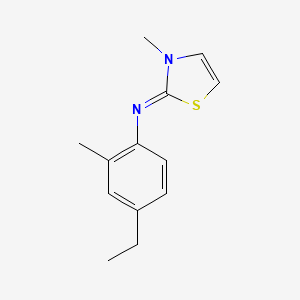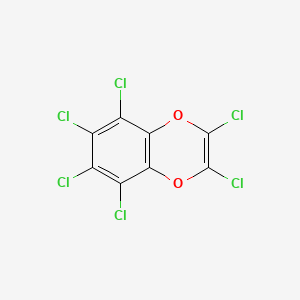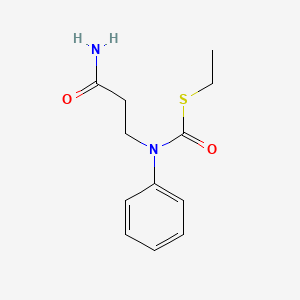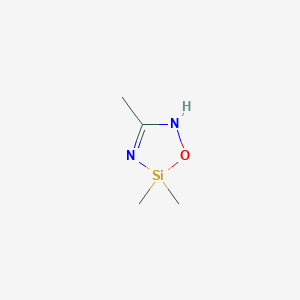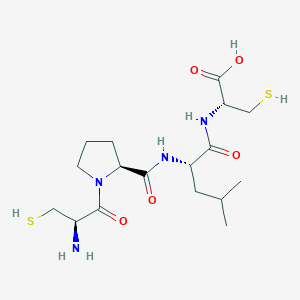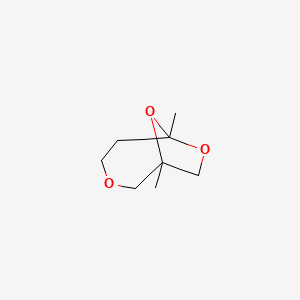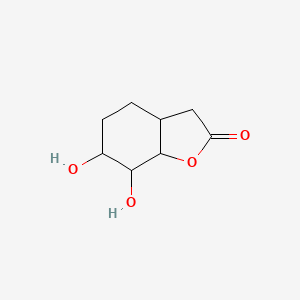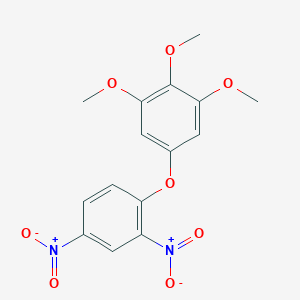
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a trimethoxybenzene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene typically involves the reaction of 1,2,3-trimethoxybenzene with 2,4-dinitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups on the phenoxy ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted phenoxy derivatives.
Reduction: Products include amino derivatives of the original compound.
Oxidation: Products include aldehydes or acids derived from the methoxy groups.
Aplicaciones Científicas De Investigación
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the development of new materials, including polymers and plasticizers.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the compound can act as a nucleophile or electrophile in different chemical environments, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar in structure but with an ethanol group instead of a trimethoxybenzene core.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside: Contains a dinitrophenyl group but differs in its sugar moiety.
1,2-Bis(2,4-dinitrophenoxy)ethane: Features two dinitrophenoxy groups attached to an ethane backbone.
Uniqueness
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is unique due to its combination of a trimethoxybenzene core with a dinitrophenoxy group. This structure imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various scientific fields .
Propiedades
Número CAS |
62995-16-8 |
|---|---|
Fórmula molecular |
C15H14N2O8 |
Peso molecular |
350.28 g/mol |
Nombre IUPAC |
5-(2,4-dinitrophenoxy)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H14N2O8/c1-22-13-7-10(8-14(23-2)15(13)24-3)25-12-5-4-9(16(18)19)6-11(12)17(20)21/h4-8H,1-3H3 |
Clave InChI |
RRLMOEGLHMZMLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


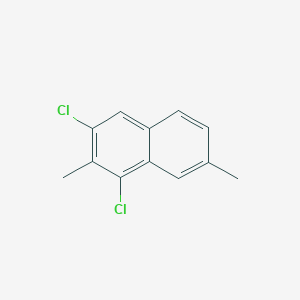
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
